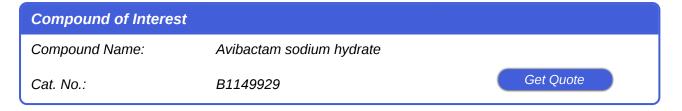


Application Notes and Protocols: Avibactam Sodium Hydrate Enzymatic Inhibition Kinetic Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non- β -lactam β -lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad range of β -lactamase-producing Gram-negative bacteria.[1][2][3][4] Unlike traditional β -lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[5] Its mechanism of action involves a novel covalent but reversible inhibition of a wide spectrum of serine β -lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][3][6][7] This document provides detailed application notes and protocols for conducting enzymatic inhibition kinetic studies of avibactam.

Mechanism of Action

Avibactam functions by acylating the active site serine of β -lactamase enzymes, forming a stable carbamoyl-enzyme intermediate.[2][5] This acylation reaction is significantly faster than the subsequent deacylation, leading to the effective inhibition of the enzyme. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[3][6][8] This contrasts with the mechanism of many β -lactam-based inhibitors, which often lead to irreversible inactivation of the enzyme.[2]



The inhibition process can be represented by a two-step model:

- Initial non-covalent binding: Avibactam (I) first binds non-covalently to the β -lactamase enzyme (E) to form an enzyme-inhibitor complex (E·I).
- Covalent acylation: The active site serine of the enzyme attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the DBO ring and the formation of a covalent acyl-enzyme complex (E-I*).
- Slow, reversible deacylation: The acyl-enzyme complex can slowly undergo deacylation, which results in the regeneration of the active enzyme and the intact avibactam molecule.[6] [8]

Quantitative Data: Inhibition Kinetics of Avibactam

The inhibitory potency of avibactam has been characterized against a variety of clinically relevant β-lactamases. The following table summarizes key kinetic parameters from published studies.



β- Lactamas e	Ambler Class	Organism	k ₂ /K ₁ (M ⁻¹ S ⁻¹)	k_off (s ⁻¹)	IC50 (nM)	Referenc e
CTX-M-15	Α	Escherichi a coli	1.0 × 10 ⁵	2.9 x 10 ⁻⁴	-	[9]
KPC-2	Α	Klebsiella pneumonia e	4.0 x 10 ⁴	1.4 x 10 ⁻⁴	-	[9]
TEM-1	Α	Escherichi a coli	-	7.5 x 10 ⁻⁴	8	[8]
AmpC	С	Enterobact er cloacae P99	1.7 x 10 ⁴	3.8 x 10 ⁻⁵	-	[9]
AmpC	С	Pseudomo nas aeruginosa PAO1	3.2 x 10 ³	1.9 x 10 ⁻³	-	[9]
OXA-10	D	Pseudomo nas aeruginosa	1.1 × 10 ¹	< 1.6 x 10 ⁻⁶	-	[9]
OXA-48	D	Klebsiella pneumonia e	1.9 x 10 ³	1.1 x 10 ⁻⁵	-	[9]
FAR-1	А	Nocardia farcinica	-	-	60 ± 7	[10]

Note: IC₅₀ values are dependent on substrate concentration and pre-incubation time and may vary between studies.

Experimental Protocols

Protocol 1: Determination of IC50 Values



This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of avibactam against a target β -lactamase using the chromogenic β -lactam substrate, nitrocefin.

Materials:

- Purified β-lactamase enzyme
- Avibactam sodium hydrate
- Nitrocefin
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

- Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.
- Inhibitor Preparation: Prepare a stock solution of avibactam in assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.
- Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of avibactam. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be at or near its K_m value for the specific enzyme.
- Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.
- Data Analysis:



- Calculate the initial reaction velocity (rate of hydrolysis) for each avibactam concentration.
- Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the avibactam concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Acylation (k_2/K_1) and Deacylation (k_0) Rates

This protocol describes a method to determine the second-order acylation rate constant (k₂/K_i) and the first-order deacylation rate constant (k_off) for a slow, tight-binding inhibitor like avibactam.

Materials:

Same as Protocol 1

Procedure for k2/Ki (Acylation Rate):

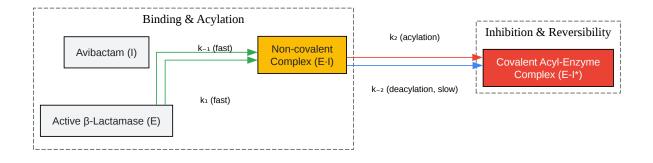
- Reaction Setup: In a cuvette, mix the β-lactamase enzyme and nitrocefin in assay buffer.
- Reaction Initiation: Initiate the reaction by adding a specific concentration of avibactam.
- Data Acquisition: Continuously monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over time. The progress curve will show an initial burst of activity followed by a slower, steady-state rate as the enzyme is inactivated.
- Data Analysis:
 - Fit the progress curve data to the appropriate equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs) for each avibactam concentration.
 - Plot k_obs versus the avibactam concentration. For a simple two-step mechanism where the initial binding is much faster than acylation, this plot should be linear. The slope of this line represents the apparent second-order rate constant, k₂/K_i.[9]

Procedure for k_off (Deacylation Rate):



- Enzyme Inactivation: Incubate a concentrated solution of the β-lactamase with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.
- Dilution: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., >100-fold) into a solution containing the reporter substrate, nitrocefin. This dilution prevents the rebinding of any dissociated avibactam.
- Data Acquisition: Monitor the return of enzymatic activity over time by measuring the hydrolysis of nitrocefin at 486 nm.
- Data Analysis:
 - Plot the product concentration (from nitrocefin hydrolysis) versus time.
 - The rate of return of activity will follow first-order kinetics. Fit the data to an appropriate equation to determine the first-order deacylation rate constant, k_off.[9]

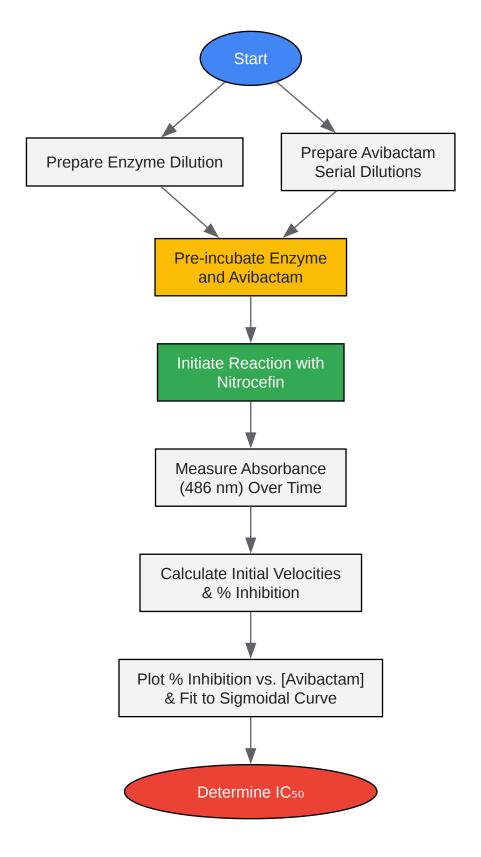
Visualizations



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Caption: Avibactam's reversible covalent inhibition pathway.





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Caption: Experimental workflow for IC50 determination.



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